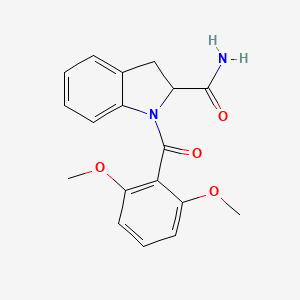

1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, such as “1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 in indole derivatives gives these compounds unique inhibitory properties . This moiety forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives can be synthesized according to the seven positions available for accommodation of different substitutions . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been investigated for their effect of carboxamide moiety at positions 2 and 3 . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Wissenschaftliche Forschungsanwendungen

Molecular Pharmacology and Binding Affinity

The study by Gillner et al. (1993) explores the interactions of various compounds related to indolo[3,2-b]carbazole with specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. This research highlights the effects of different substitutions on indolo[3,2-b]carbazole, revealing insights into the molecular pharmacology and binding affinity of related compounds, potentially including 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide (Gillner et al., 1993).

Polymer Synthesis

More et al. (2010) investigated the synthesis and characterization of polyamides containing pendant pentadecyl chains. This research is relevant for understanding the broader applications of indoline derivatives in polymer chemistry, which could include the synthesis and functionalization of polymers with this compound (More, Pasale, & Wadgaonkar, 2010).

Chemical Transformations

Ukhin et al. (2015) presented new cascade transformations of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, demonstrating the diverse chemical reactivity and potential transformations that could be applicable to this compound (Ukhin et al., 2015).

Cytotoxic Activity

Research by Deady et al. (2003) on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines may provide insights into the possible biological activities of related indoline carboxamides (Deady et al., 2003).

Synthetic Chemistry and Heterocycle Formation

Nunewar et al. (2021) discussed Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes, which is relevant for understanding the synthetic pathways that could involve this compound (Nunewar et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 1-(2,6-Dimethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This transporter plays a crucial role in the growth of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This interaction results in the growth inhibition of Mycobacterium tuberculosis .

Biochemical Pathways

It is known that the compound’s interaction with mmpl3 disrupts the normal functioning of mycobacterium tuberculosis, leading to its growth inhibition .

Pharmacokinetics

Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties .

Result of Action

The result of the action of this compound is the growth inhibition of Mycobacterium tuberculosis . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Action Environment

Similar compounds have been shown to be effective in both stage 1 and stage 2 models of human african trypanosomiasis (hat), suggesting that they can function effectively in different biological environments .

Zukünftige Richtungen

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

Eigenschaften

IUPAC Name |

1-(2,6-dimethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-8-5-9-15(24-2)16(14)18(22)20-12-7-4-3-6-11(12)10-13(20)17(19)21/h3-9,13H,10H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFIQMAIRBCHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-cyclopentylpropanamide](/img/structure/B2535126.png)

![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)

![2-(tert-butyl)-2-{2-[(3-methylbenzoyl)amino]benzoyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2535132.png)

![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)

![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2535135.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)